![molecular formula C11H8ClNO3 B1452596 [5-(4-氯苯基)异恶唑-3-基]乙酸 CAS No. 24146-84-7](/img/structure/B1452596.png)
[5-(4-氯苯基)异恶唑-3-基]乙酸
描述
[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid: is a chemical compound with the molecular formula C11H8ClNO3 and a molar mass of 237.64 g/mol . It is characterized by the presence of a chlorophenyl group attached to an isoxazole ring, which is further connected to an acetic acid moiety. This compound is known for its diverse applications in scientific research and industry.
科学研究应用
Chemistry: In chemistry, [5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicine, [5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid typically involves the cycloisomerization of α,β-acetylenic oximes in the presence of catalysts such as AuCl3 . This method allows for the selective synthesis of substituted isoxazoles under moderate reaction conditions. Another approach involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds, which provides high regioselectivity and wide scope .
Industrial Production Methods: Industrial production of [5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid may involve large-scale synthesis using similar cycloisomerization techniques, optimized for higher yields and purity. The use of efficient catalysts and controlled reaction conditions ensures the scalability of the process.
化学反应分析
Types of Reactions: [5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce various reduced derivatives.
作用机制
The mechanism of action of [5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit or activate certain enzymes, leading to downstream effects on cellular processes .
相似化合物的比较
- [5-(4-Bromophenyl)isoxazol-3-yl]acetic acid
- [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid
- [5-(4-Methylphenyl)isoxazol-3-yl]acetic acid
Comparison: Compared to its analogs, [5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorophenyl group may enhance the compound’s stability and interaction with specific targets, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-8-3-1-7(2-4-8)10-5-9(13-16-10)6-11(14)15/h1-5H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGYCEYGPIOBQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1452514.png)
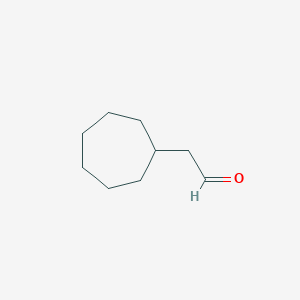
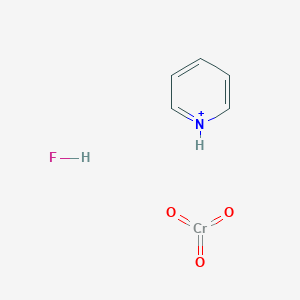

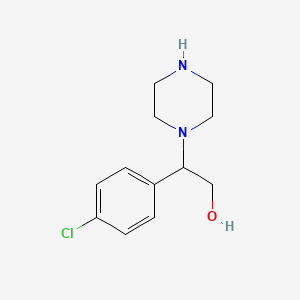
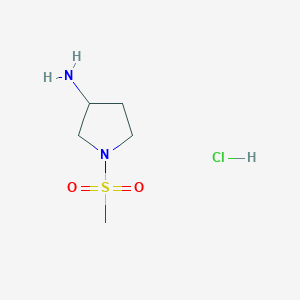
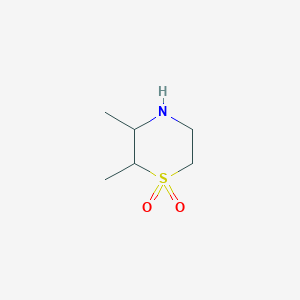
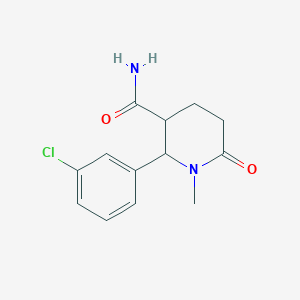
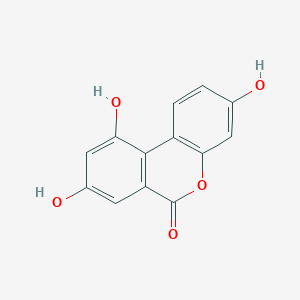

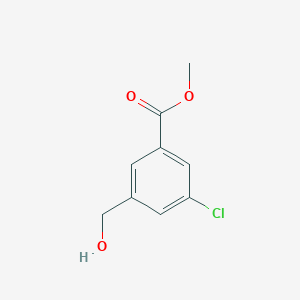
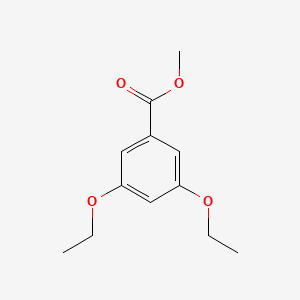
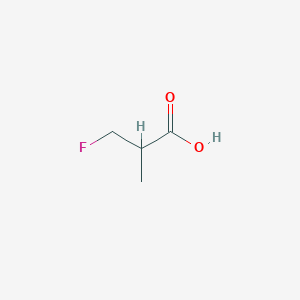
![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1452534.png)
